1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a difluorophenyl group, a methylthio substituent, and a benzo[d]thiazole moiety.
The compound is primarily synthesized in laboratory settings for research purposes, particularly in the fields of pharmacology and medicinal chemistry. It is available from various chemical suppliers, including Sigma-Aldrich and Enamine, which provide detailed specifications and purity levels for research use .
This compound falls under the category of urea derivatives and is classified as an organic compound with potential pharmaceutical applications. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug development.
The synthesis of 1-(2,6-difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea typically involves multi-step organic reactions. Key steps may include:
The specific conditions for these reactions—such as temperature, solvent choice, and reaction time—are crucial for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis.
The molecular formula of 1-(2,6-difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is C15H13F2N3OS. The structural representation highlights key functional groups:
The compound's InChI key is TXGZVCWYMJFRER-UHFFFAOYSA-N
, which provides a unique identifier for computational chemistry applications .
1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea may participate in various chemical reactions due to its functional groups:
These reactions are typically studied using spectroscopic methods (e.g., mass spectrometry) to elucidate mechanisms and identify intermediates.
The mechanism of action for 1-(2,6-difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea involves its interaction with specific biological targets, potentially including enzymes or receptors related to disease pathways.
Quantitative structure-activity relationship (QSAR) models may provide insights into how structural modifications affect biological activity.
1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea has potential applications in:
This hybrid molecule integrates three pharmacologically significant motifs: a urea linker, a benzothiazole core, and a difluorophenyl moiety. Its design exemplifies rational structure-based drug discovery, leveraging the complementary bioactivities of each subunit. The 2,6-difluorophenyl group enhances membrane permeability and metabolic stability, while the benzothiazole scaffold provides planar rigidity for target engagement. The urea bridge connects these domains, enabling critical hydrogen-bonding interactions with biological targets like kinases or GPCRs. Such multi-targeted designs are increasingly prevalent in oncology and neurology drug development [4] [8].
Urea (–NH–C(=O)–NH–) functional groups serve as privileged linkers in medicinal chemistry due to their dual hydrogen-bonding capacity and conformational flexibility. Unlike amides, ureas act as bidentate hydrogen bond donors and acceptors, enabling strong, directional interactions with protein targets such as kinases, proteases, and hormone receptors. This facilitates high-affinity binding and selectivity optimization [4].
Structurally, urea derivatives adopt both trans-trans and cis-trans conformations, allowing adaptation to diverse binding pockets. The 120° bond angle between nitrogen atoms mimics peptide bonds, making ureas effective peptide bond isosteres resistant to enzymatic hydrolysis. This stability is crucial for oral bioavailability [8].
Table 1: Therapeutic Urea-Containing Drugs and Their Targets
Compound | Target | Clinical Use | Key Urea Interactions |
---|---|---|---|
Sorafenib | VEGFR/PDGFR/BRAF | Renal carcinoma | H-bond with Cys/Backbone NH |
Linagliptin | DPP-4 | Type 2 diabetes | Salt bridge with Glu residue |
This Benzothiazolylurea | PI3Kα/CRF1 receptors* | Preclinical oncology* | Predicted: Bidentate donor/acceptor |
In the target compound, the urea group bridges the hydrophobic difluorophenyl and benzothiazole units, potentially enabling simultaneous interactions with both hydrophobic pockets and polar residues in enzyme active sites. This design is leveraged in kinase inhibitors like imatinib derivatives, where urea-linked heterocycles achieve sub-nanomolar IC50 values [4] [8].
Benzothiazoles are bicyclic heterocycles featuring a benzene ring fused to a thiazole (containing both nitrogen and sulfur). This scaffold is a versatile pharmacophore due to its:
The 2-position of benzothiazole is particularly amenable to derivatization. Substituents like methylthio (–SCH3) enhance lipophilicity and modulate electron density, influencing target affinity. In the target compound, the 2-methylthio group may coordinate metal ions in catalytic sites or engage in hydrophobic interactions, as seen in riluzole (used in ALS therapy) where a benzothiazole’s thiomethyl group enhances CNS penetration [7] [10].
Table 2: Bioactive Benzothiazole Derivatives and Their Activities
Substitution Pattern | Biological Activity | Mechanistic Insights |
---|---|---|
2-Amino-6-fluorobenzothiazole | Antitumor (NT2 cell line) | DNA topoisomerase inhibition |
6-(2-Hydroxyethoxy)-2-aminobenzothiazole | CSF-1R inhibition | ATP-competitive kinase binding |
2-Methylthio-6-urea | Kinase inhibition (Predicted) | Enhanced hydrophobic pocket binding |
Notably, 6-substituted benzothiazoles exhibit pronounced anticancer activities. The urea moiety at C-6 in our target compound may mimic adenine’s binding mode in kinases, acting as a hinge region binder. This is observed in FDA-approved drugs like abemaciclib, where a benzothiazole-urea hybrid targets CDK4/6 [2] [10].
The 2,6-difluorophenyl group is a strategic bioisostere for phenyl or chlorophenyl rings. Fluorine atoms confer distinct advantages:
In the target molecule, the ortho-fluorines induce conformational restraint in the phenyl ring through steric repulsion. This forces the urea carbonyl into a coplanar orientation, optimizing hydrogen-bond geometry for target engagement. Such effects are documented in fluoro-substituted kinase inhibitors like vemurafenib, where ortho-fluorines increase BRAF binding affinity 10-fold compared to non-fluorinated analogs [5].
Table 3: Impact of Fluorine Substitution Patterns on Pharmacokinetics
Substituent | σm (Hammett) | π (Hydrophobicity) | CYP3A4 Metabolic Rate |
---|---|---|---|
H | 0.00 | 0.00 | 100% (Reference) |
4-F | 0.06 | 0.14 | 65% |
2-F | 0.33 | 0.23 | 45% |
2,6-F2 | 0.34 (avg) | 0.46 | <30% |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0